Superior Potency of Diabzi STING Agonist-1 in Human PBMCs Compared to First-Generation Non-Nucleotide Agonists MSA-2 and SR-717
Diabzi STING agonist-1 demonstrates significantly higher potency in activating STING-dependent signaling in human peripheral blood mononuclear cells (PBMCs) compared to the non-nucleotide agonists MSA-2 and SR-717. Diabzi STING agonist-1 exhibits an EC50 of 130 nM in this physiologically relevant human primary cell context [1]. In contrast, MSA-2 requires an EC50 of 8.3 μM (8,300 nM) for the wild-type human STING isoform , and SR-717 exhibits an EC50 of 2.1 μM (2,100 nM) in ISG-THP1 reporter cells [2].
| Evidence Dimension | Functional STING activation (EC50) |
|---|---|
| Target Compound Data | 130 nM |
| Comparator Or Baseline | MSA-2: 8,300 nM; SR-717: 2,100 nM |
| Quantified Difference | Diabzi STING agonist-1 is ~64-fold more potent than MSA-2 and ~16-fold more potent than SR-717 based on reported EC50 values. |
| Conditions | Human PBMCs (Target) vs. Human STING WT isoform (MSA-2) and ISG-THP1 cells (SR-717). |
Why This Matters
Lower EC50 values translate to reduced compound usage per experiment and a wider dynamic range for dose-response studies, minimizing potential off-target effects at higher concentrations.
- [1] Adooq. diABZI STING agonist-1 Datasheet. Catalog No. A21688. EC50 of 130 nM for human PBMCs. View Source
- [2] MedChemExpress. SR-717 free acid Datasheet. EC50 values of 2.1 μM in ISG-THP1 cells. View Source
